

An In-depth Technical Guide to 2,3-Dimethylbenzenesulfonyl Chloride

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Compound of Interest

Compound Name: *2,3-Dimethylbenzenesulfonyl chloride*

Cat. No.: *B051012*

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Abstract

This technical guide provides a comprehensive overview of **2,3-Dimethylbenzenesulfonyl chloride**, a key reagent in organic synthesis with significant applications in the pharmaceutical and agrochemical industries. The document details its chemical identity, physicochemical properties, synthesis, and primary applications, with a focus on its role in the formation of sulfonamides and sulfonate esters. Detailed, field-proven protocols for its use and critical safety information are also provided to ensure safe and effective handling by researchers, scientists, and drug development professionals.

Chemical Identity and Physicochemical Properties

2,3-Dimethylbenzenesulfonyl chloride, also known as 2,3-xylene-1-sulfonyl chloride, is an organosulfur compound that serves as a vital intermediate in chemical synthesis.

CAS Number: 2905-31-9[1][2]

Molecular Formula: $C_8H_9ClO_2S$ [1][2]

Molecular Weight: 204.67 g/mol [1][2]

The structural and key physicochemical properties of **2,3-Dimethylbenzenesulfonyl chloride** are summarized in the table below for quick reference. These properties are critical for

designing experiments, particularly for determining appropriate solvent systems and reaction temperatures.

Property	Value	Source
CAS Number	2905-31-9	[1][2]
Molecular Formula	C ₈ H ₉ ClO ₂ S	[1][2]
Molecular Weight	204.67 g/mol	[1][2]
Melting Point	44-45 °C	[3]
Boiling Point	104-105 °C (at 0.7 Torr)	[3]
Density	1.290±0.06 g/cm ³ (Predicted)	[3]
Appearance	Solid	[4]
Storage Temperature	2-8°C under inert gas (Nitrogen or Argon)	[3]

Synthesis and Manufacturing

The synthesis of aryl sulfonyl chlorides, including **2,3-dimethylbenzenesulfonyl chloride**, can be achieved through several established methods. The choice of method often depends on the starting material's availability, cost, and the desired scale of the reaction.

A prevalent laboratory and industrial scale method is the direct chlorosulfonation of the corresponding aromatic hydrocarbon, in this case, o-xylene. This electrophilic aromatic substitution reaction is typically carried out using chlorosulfonic acid.

A general procedure involves the slow addition of o-xylene to an excess of chlorosulfonic acid at a controlled low temperature, usually between 20-25°C.[5] The reaction is highly exothermic and releases hydrogen chloride gas, necessitating careful temperature management and an efficient gas trap. After the addition is complete, the reaction mixture is stirred for a period to ensure complete conversion before being carefully quenched by pouring it onto crushed ice. The solid sulfonyl chloride product can then be isolated by filtration.

An alternative approach involves a Sandmeyer-type reaction starting from the corresponding aniline (2,3-dimethylaniline).[6][7] This involves diazotization of the aniline followed by reaction with sulfur dioxide in the presence of a copper catalyst.[6][7] This method is particularly useful for synthesizing sulfonyl chlorides with functionalities that may not be compatible with the harsh conditions of direct chlorosulfonation.[7]

Applications in Organic Synthesis and Drug Development

The primary utility of **2,3-dimethylbenzenesulfonyl chloride** lies in its function as a precursor to sulfonamides and sulfonate esters. The sulfonyl chloride group is a highly reactive electrophile, readily undergoing nucleophilic attack by amines and alcohols.

Formation of Sulfonamides

Sulfonamides are a cornerstone of medicinal chemistry, with a wide range of biological activities.[8] They are key components in antibacterial drugs, diuretics, and anticonvulsants. The reaction of **2,3-dimethylbenzenesulfonyl chloride** with a primary or secondary amine in the presence of a base (such as pyridine or triethylamine) yields the corresponding sulfonamide.

The dimethyl substitution on the benzene ring can influence the physicochemical properties of the resulting sulfonamide, such as its solubility, lipophilicity, and metabolic stability, which are critical parameters in drug design.

Protecting Group Chemistry

The 2,3-dimethylbenzenesulfonyl group can be used as a protecting group for amines. The resulting sulfonamide is stable under a variety of reaction conditions. While not as common as other sulfonyl protecting groups like tosyl (Ts) or nosyl (Ns), the use of substituted benzenesulfonyl chlorides allows for fine-tuning of the stability and cleavage conditions of the protecting group.

Experimental Protocols

The following protocols are provided as a guide for the use of **2,3-dimethylbenzenesulfonyl chloride** in the synthesis of sulfonamides.

General Protocol for the Synthesis of a Sulfonamide

This protocol outlines a general procedure for the reaction of **2,3-dimethylbenzenesulfonyl chloride** with a primary amine.

Materials:

- Primary amine (1.0 eq.)
- **2,3-Dimethylbenzenesulfonyl chloride** (1.05 eq.)
- Pyridine or Triethylamine (1.1 eq.)
- Dichloromethane (DCM)
- 1 M Hydrochloric acid (HCl)
- Saturated sodium bicarbonate solution
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Round-bottom flask
- Magnetic stirrer and stir bar
- Ice bath
- Separatory funnel
- Rotary evaporator

Procedure:

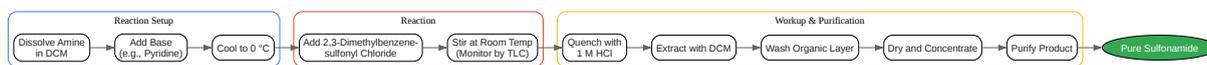
- Dissolve the primary amine (1.0 eq.) in dichloromethane in a round-bottom flask.
- Add pyridine or triethylamine (1.1 eq.) to the solution.

- Cool the mixture to 0 °C in an ice bath with stirring.
- Slowly add **2,3-dimethylbenzenesulfonyl chloride** (1.05 eq.) to the cooled solution over 5-10 minutes.
- Remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, quench the reaction by adding 1 M HCl.
- Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
- Wash the combined organic layers sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
- Purify the crude product by recrystallization or column chromatography.

Causality Behind Experimental Choices:

- Use of excess base: The reaction generates HCl as a byproduct, which can protonate the starting amine, rendering it unreactive. The base neutralizes the HCl, driving the reaction to completion.
- Slow addition at 0 °C: The reaction is exothermic. Slow addition at low temperature helps to control the reaction rate and prevent the formation of side products.
- Aqueous workup: The washing steps are crucial to remove unreacted starting materials, the base, and salts, leading to a purer crude product.

Workflow Diagram



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Caption: Workflow for the synthesis of a sulfonamide.

Safety and Handling

2,3-Dimethylbenzenesulfonyl chloride is a corrosive and moisture-sensitive compound. It is essential to handle it with appropriate personal protective equipment (PPE) in a well-ventilated area, preferably a chemical fume hood.[9]

Key Safety Precautions:

- Personal Protective Equipment: Wear chemical-resistant gloves, safety goggles, and a lab coat.[10]
- Handling: Avoid contact with skin, eyes, and clothing.[10] Do not breathe dust, fumes, or vapors.[9] Handle under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis. [11]
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from moisture and incompatible materials such as strong bases and oxidizing agents.[9][11]
- First Aid:
 - Skin Contact: Immediately wash off with plenty of water for at least 15 minutes.[9] Remove contaminated clothing.
 - Eye Contact: Rinse immediately with plenty of water for at least 15 minutes.[9]
 - Inhalation: Move to fresh air. If not breathing, give artificial respiration.[9]

- Ingestion: Do NOT induce vomiting. Rinse mouth with water.[9]
- In all cases of exposure, seek immediate medical attention.[9]
- Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[9]

Incompatibility:

- Reacts with water and moisture, producing hydrochloric acid.
- Incompatible with strong bases and strong oxidizing agents.[9]

Conclusion

2,3-Dimethylbenzenesulfonyl chloride is a valuable and versatile reagent in organic synthesis. Its ability to readily form sulfonamides and sulfonate esters makes it an important building block in the development of new pharmaceuticals and other fine chemicals. A thorough understanding of its properties, reactivity, and safe handling procedures is crucial for its effective and safe utilization in a research and development setting.

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